Cortistatin-14

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

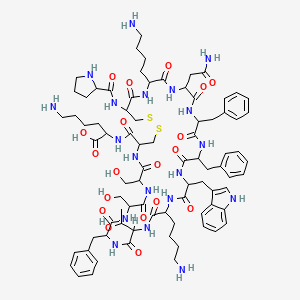

6-amino-2-[[19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-(1-hydroxyethyl)-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1721.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Primary Structure of Cortistatin-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional homology to somatostatin-14. Initially isolated from the cerebral cortex, it plays a crucial role in various physiological processes, including sleep regulation, neuronal activity, and immune responses. This technical guide provides an in-depth overview of the primary structure of this compound, the experimental methodologies used for its characterization, and its key signaling pathways.

Primary Structure of this compound

The primary structure of this compound is a cyclic tetradecapeptide, meaning it consists of 14 amino acid residues linked in a specific sequence and contains an intramolecular disulfide bond.

Amino Acid Sequence

The linear amino acid sequence of this compound is as follows:

Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys

A critical feature of its primary structure is a disulfide bridge formed between the cysteine residues at position 2 and position 13. This cyclic structure is essential for its biological activity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈₁H₁₁₃N₁₉O₁₉S₂ |

| Molecular Weight | Approximately 1721.0 g/mol |

| Amino Acid Count | 14 |

| Disulfide Bridge | Cys² - Cys¹³ |

| One-Letter Code | PCKNFFWKTFSSCK |

Experimental Determination of Primary Structure

The elucidation of the primary structure of a peptide like this compound involves a combination of techniques to determine the amino acid sequence and the location of any post-translational modifications, such as disulfide bonds. While the original publication by de Lecea et al. focused on its physiological effects, the structural determination would have followed established biochemical protocols.

Amino Acid Sequencing: Edman Degradation

Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide from the N-terminus.

Methodology:

-

Purification: this compound is first purified from biological samples or synthesized chemically, followed by purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Reduction and Alkylation (for sequencing): To sequence the linear chain, the disulfide bond is first broken. This is achieved by reduction with an agent like dithiothreitol (B142953) (DTT), followed by alkylation of the free cysteine residues with a reagent such as iodoacetamide (B48618) to prevent the disulfide bond from reforming.

-

Coupling: The purified, linearized peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group.

-

Cleavage: The N-terminal amino acid derivative is then selectively cleaved from the rest of the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).

-

Conversion and Identification: The cleaved derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.

-

Iterative Cycles: The remaining peptide, now one residue shorter, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated until the entire sequence is determined.

Experimental Workflow for Edman Degradation

Caption: Workflow for determining the amino acid sequence of this compound using Edman degradation.

Disulfide Bridge Analysis: Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the intact peptide and for determining the location of disulfide bonds.

Methodology:

-

Intact Mass Analysis: The purified, native (non-reduced) this compound is analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine its monoisotopic mass. This mass is then compared to the theoretical mass calculated from the amino acid sequence.

-

Fragmentation Analysis (MS/MS): To pinpoint the disulfide bond, the peptide is subjected to enzymatic digestion (e.g., with trypsin) under non-reducing conditions. This breaks the peptide into smaller fragments, some of which will contain the intact disulfide bond.

-

Comparative Analysis: The resulting peptide fragments are analyzed by LC-MS/MS. The masses of the fragments are compared to a parallel experiment where the peptide was reduced and alkylated before digestion. Peptides containing the disulfide bond in the non-reduced sample will have a different mass and retention time compared to the two separate peptides in the reduced sample.

-

Tandem Mass Spectrometry (MS/MS): The disulfide-linked peptide fragment is isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern provides sequence information that confirms the identity of the two cysteine-containing peptides that are linked.

Experimental Workflow for Disulfide Bridge Mapping

Caption: Workflow for identifying the disulfide bridge in this compound using mass spectrometry.

Signaling Pathways of this compound

This compound exerts its biological effects by binding to several G protein-coupled receptors (GPCRs). Its signaling pathways are complex and can vary depending on the receptor and cell type.

Somatostatin (B550006) Receptors (sst1-sst5)

This compound binds with high affinity to all five subtypes of somatostatin receptors (sst1-sst5).[1][2] This interaction is responsible for many of its somatostatin-like effects. The primary signaling mechanism upon binding to these receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

This compound Signaling via Somatostatin Receptors

Caption: Simplified signaling pathway of this compound through somatostatin receptors.

Ghrelin Receptor (GHS-R1a)

Unlike somatostatin, this compound can also bind to the ghrelin receptor (Growth Hormone Secretagogue Receptor 1a, GHS-R1a).[4][5] This interaction is thought to mediate some of the unique physiological effects of this compound. The ghrelin receptor primarily signals through the Gq protein, leading to the activation of phospholipase C (PLC).

This compound Signaling via Ghrelin Receptor

Caption: Signaling pathway of this compound through the ghrelin receptor (GHS-R1a).

Mas-Related G Protein-Coupled Receptor X2 (MrgX2)

This compound is a potent agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), a receptor primarily found on mast cells and sensory neurons.[5][6] Activation of MrgX2 by this compound can lead to the degranulation of mast cells and is implicated in itch and pseudo-allergic reactions. This receptor can couple to both Gi and Gq proteins.

This compound Signaling via MrgX2 Receptor

References

- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Reactome | Somatostatin receptors bind somatostatin and cortistatin [reactome.org]

- 3. Identification and characterization of a novel human cortistatin-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 6. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cortistatin-14 Gene Expression in the Central Nervous System

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-14 (CST-14), a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14), is a critical modulator of neuronal activity within the central nervous system (CNS).[1][2] Initially named for its abundant expression in the cerebral cortex and its ability to depress cortical activity, CST-14 has since been identified as a pleiotropic molecule involved in sleep regulation, learning, memory, and neuroinflammation.[2][3] This technical guide provides a comprehensive overview of this compound gene (CORT) expression in the CNS. It details the localization of CST-14, presents quantitative expression data, outlines the primary signaling pathways it modulates, and provides established experimental protocols for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of targeting the cortistatin system.

Introduction to this compound

Cortistatin (CST) is a neuropeptide that, despite being encoded by a separate gene, shares 11 of 14 amino acids with somatostatin (B550006) (SST).[1][2] It is primarily expressed as two bioactive forms, CST-14 and CST-29 in rodents.[4] In the CNS, CST-14 is predominantly produced by inhibitory GABAergic interneurons of the cerebral cortex and hippocampus.[4]

Functionally, CST-14 exhibits a dual-receptor interaction profile. It binds with high affinity to all five somatostatin receptor subtypes (SSTR1-5), sharing many of the inhibitory functions of SST.[1][5][6] However, unlike SST, CST-14 also acts as a ligand for the ghrelin receptor (GHSR-1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2), bestowing it with unique physiological roles.[1][6] These distinct properties include the induction of slow-wave sleep and the reduction of locomotor activity.[1][2]

Localization and Quantitative Expression of this compound in the CNS

The expression of the CORT gene is highly localized within the CNS, with the highest concentrations found in specific regions of the cortex and hippocampus. This distribution underscores its role in higher-order cognitive functions and neuronal excitability.

Regional Distribution

In vitro receptor autoradiography and immunohistochemical studies have mapped the distribution of CST-14 and its binding sites. High densities of CST-14 binding are consistently observed in the following regions of the rodent brain:

-

Cerebral Cortex: Widespread expression, consistent with its name.[3][7]

-

Hippocampal Formation: High density of binding sites, implicating it in learning and memory.[1][7]

-

Basolateral Amygdala: Suggests a role in processing fear and emotional responses.[7]

-

Medial Habenula: Implicates CST-14 in the regulation of monoaminergic systems.[7]

Interestingly, studies in somatostatin receptor subtype-2 (SSTR2) knock-out mice have revealed that while SSTR2 is responsible for the majority of somatostatin binding in the cortex and amygdala, CST-14 binding persists in the hippocampus, habenula, and throughout the cortex, indicating interaction with other SSTR subtypes or its own specific receptors in these areas.[7]

Quantitative Expression Data

While precise absolute quantification varies between studies and methodologies, relative expression levels provide valuable insights. Stress has been shown to significantly decrease CST-14 mRNA in the hippocampus and cortex of mice, highlighting its dynamic regulation.[8]

| Brain Region | Species | Condition | Change in CORT mRNA Expression | Experimental Method | Reference |

| Hippocampus | Mouse | Acute Stress (Forced Swim Test) | Significantly Decreased | qPCR | [8] |

| Cortex | Mouse | Acute Stress (Forced Swim Test) | Significantly Decreased | qPCR | [8] |

This compound Receptors and Signaling Pathways

CST-14 exerts its biological effects by binding to a range of G-protein coupled receptors (GPCRs). Its ability to interact with both somatostatin and ghrelin receptors allows it to integrate diverse physiological signals.

-

Somatostatin Receptors (SSTRs): CST-14 binds to all five SSTR subtypes (SSTR1-5) with nanomolar affinity.[1][5] This interaction largely accounts for its somatostatin-like effects, such as the inhibition of hormone secretion and neuronal firing.[9][10][11] The anticonvulsant effects of CST-14, for instance, are mediated specifically through SSTR2 and SSTR3.[1][5]

-

Ghrelin Receptor (GHSR-1a): Unlike somatostatin, CST-14 is an endogenous ligand for the ghrelin receptor.[1] This interaction is responsible for some of its unique CNS effects, including its antidepressant-like properties, which can be blocked by a GHSR antagonist.[8]

-

MrgX2 Receptor: CST-14, but not SST or ghrelin, binds to the orphan receptor MrgX2, which is primarily expressed in dorsal root ganglia.[1] Its functional significance in the CNS is less clear, as MrgX2 is not prominently expressed in the brain.[1]

SSTR-Mediated Signaling

Upon binding to SSTRs (predominantly SSTR2 in the CNS), CST-14 initiates a canonical Gi/o-coupled GPCR signaling cascade. This pathway is central to its inhibitory actions on neuronal excitability and neurotransmitter release.

GHSR-Mediated Signaling

The interaction of CST-14 with the ghrelin receptor (GHSR) involves Gq protein coupling, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. This pathway is implicated in its antidepressant and neuromodulatory effects.[8]

Key Experimental Protocols

The study of CORT gene expression relies on a combination of techniques to localize mRNA and protein and to quantify expression levels.

General Experimental Workflow

A typical workflow for analyzing CST-14 expression involves tissue collection, processing, and analysis using one or more of the detailed methods below.

In Situ Hybridization (ISH) for CORT mRNA

ISH is used to visualize the specific location of CORT mRNA within brain tissue sections, providing critical spatial context for expression.[12][13]

Objective: To localize CORT mRNA in fixed brain sections.

Materials:

-

Cryo- or paraffin-embedded brain sections on coated slides.[14]

-

Digoxigenin (DIG)-labeled antisense riboprobe for CORT.

-

Hybridization buffer (containing formamide).

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

NBT/BCIP substrate for colorimetric detection.

-

Proteinase K.[14]

Protocol Outline:

-

Tissue Preparation: Deparaffinize (if needed) and rehydrate tissue sections.

-

Permeabilization: Briefly digest with Proteinase K to improve probe access.[12][14]

-

Prehybridization: Incubate sections in hybridization buffer to block non-specific binding.

-

Hybridization: Apply the DIG-labeled CORT probe and incubate overnight in a humidified chamber (e.g., at 65°C).[15] The probe will bind to complementary mRNA sequences.[12]

-

Stringent Washes: Wash sections at high temperature to remove unbound and non-specifically bound probes.[12][15]

-

Immunodetection: Block non-specific antibody binding, then incubate with an anti-DIG-AP antibody.[12]

-

Signal Development: Add NBT/BCIP substrate. The AP enzyme will convert the substrate into a visible, insoluble purple/blue precipitate at the site of mRNA localization.[12]

-

Imaging: Dehydrate, mount, and visualize the signal using light microscopy.[15]

Immunohistochemistry (IHC) for CST-14 Peptide

IHC is employed to detect the location of the CST-14 peptide itself, confirming translation of the mRNA and identifying the specific cells that store and potentially release the neuropeptide.

Objective: To localize CST-14 protein in fixed brain sections.

Materials:

-

Paraformaldehyde-fixed, free-floating or slide-mounted brain sections (40µm is common for brain tissue).[16]

-

Primary antibody: Rabbit or goat anti-CST-14.

-

Secondary antibody: Biotinylated anti-rabbit/goat IgG.[17]

-

Avidin-Biotin Complex (ABC) reagent.[18]

-

DAB (3,3'-Diaminobenzidine) substrate for chromogenic detection.

-

Blocking solution (e.g., normal serum in PBS with Triton X-100).

Protocol Outline:

-

Section Preparation: Wash sections in PBS to remove fixative.

-

Antigen Retrieval (Optional but Recommended): For paraffin sections, perform heat-mediated antigen retrieval (e.g., using citrate (B86180) buffer in a microwave) to unmask epitopes.[18]

-

Blocking Endogenous Peroxidase: Incubate sections in hydrogen peroxide (e.g., 3% H2O2) to quench endogenous peroxidase activity, preventing background signal.[17]

-

Blocking Non-Specific Binding: Incubate sections in blocking solution for 1-2 hours to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate sections with the anti-CST-14 primary antibody, typically overnight at 4°C.[19][20]

-

Secondary Antibody Incubation: Wash, then incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.[17][19]

-

Signal Amplification: Wash, then incubate with pre-formed ABC reagent.[18]

-

Signal Development: Visualize the antibody complex by adding DAB substrate, which forms a brown precipitate.

-

Mounting and Imaging: Mount sections onto slides, dehydrate, and coverslip for analysis under a microscope.

Quantitative Real-Time PCR (qPCR) for CORT mRNA

qPCR is the gold standard for quantifying gene expression levels. It is used to measure changes in CORT mRNA in response to various stimuli, such as stress or pharmacological agents.[8]

Objective: To quantify relative levels of CORT mRNA from brain tissue.

Materials:

-

RNA extraction kit (e.g., Trizol, column-based).

-

cDNA synthesis kit (reverse transcriptase).

-

qPCR primers specific for the CORT gene.

-

qPCR master mix (containing SYBR Green or TaqMan probe).

-

Endogenous control (housekeeping) gene primers (e.g., GAPDH, β-Actin).

Protocol Outline:

-

RNA Isolation: Homogenize the brain region of interest (e.g., hippocampus) and extract total RNA according to the manufacturer's protocol. Ensure high purity and integrity.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA).

-

qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, CORT-specific primers, and cDNA template. Prepare parallel reactions for an endogenous control gene.

-

Thermal Cycling: Run the qPCR reaction in a thermal cycler. The instrument will monitor fluorescence in real-time as the target sequence is amplified.

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative expression of CORT mRNA using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of the endogenous control gene.[21] This method compares the expression in a test sample to a control or calibrator sample.[21]

Conclusion and Future Directions

This compound is a neuropeptide with a complex and crucial role in the CNS. Its unique ability to interact with both somatostatin and ghrelin receptor systems positions it as a key regulator of neuronal networks involved in sleep, cognition, and mood. The concentration of its expression in the cortex and hippocampus further emphasizes its importance in higher-order brain functions.

Future research should focus on developing receptor-specific agonists and antagonists to dissect the precise contributions of the SSTR and GHSR pathways to CST-14's overall effects. Furthermore, a deeper understanding of the transcriptional and translational regulation of the CORT gene, particularly in disease states such as epilepsy, depression, and neurodegenerative disorders, will be critical for harnessing its therapeutic potential. The protocols and data presented in this guide provide a robust framework for scientists and drug development professionals to advance our understanding of this fascinating neuropeptide.

References

- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 7. Cortistatin radioligand binding in wild-type and somatostatin receptor-deficient mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ghrelin secretion is inhibited by either somatostatin or cortistatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Distribution of preprosomatostatin mRNA in the rat parietal and temporal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. hellobio.com [hellobio.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]

- 19. Immunohistochemistry (IHC) protocol [hellobio.com]

- 20. protocols.io [protocols.io]

- 21. m.youtube.com [m.youtube.com]

Unveiling the Enigmatic Role of Cortistatin-14 in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14), a cyclic neuropeptide predominantly expressed in the cerebral cortex and hippocampus, has emerged as a critical modulator of diverse physiological processes within the central nervous system.[1][2] Structurally akin to somatostatin-14, with which it shares 11 of its 14 amino acids, CST-14 exhibits a unique functional profile that distinguishes it as a molecule of significant interest for neuroscience research and therapeutic development.[1] This technical guide provides an in-depth exploration of the physiological functions of CST-14 in the brain, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Physiological Functions of this compound

CST-14 exerts a wide array of effects on the brain, influencing neuronal activity, sleep architecture, and cognitive processes. Its functions are primarily mediated through its interaction with a range of receptors, leading to complex downstream signaling cascades.

Modulation of Neuronal Activity

A primary and defining characteristic of CST-14 is its ability to depress neuronal activity.[1][2] This inhibitory action is multifaceted, involving the modulation of various ion channels and neurotransmitter systems.

-

Direct Neuronal Inhibition: CST-14 has been shown to decrease the firing rate of pyramidal cells in the hippocampus.[3] This effect is, in part, mediated by the potentiation of potassium currents, leading to hyperpolarization of the neuronal membrane and a reduction in excitability.

-

Modulation of Synaptic Transmission: CST-14 can influence synaptic transmission by acting on presynaptic terminals to reduce the release of neurotransmitters. For instance, it has been shown to inhibit glutamate-induced responses in hypothalamic neurons.[4]

Regulation of Sleep

CST-14 is a potent regulator of sleep, with a pronounced effect on the promotion of slow-wave sleep (SWS).[5][6]

-

Induction of Slow-Wave Sleep: Intracerebroventricular administration of CST-14 has been demonstrated to significantly increase the duration of SWS in rats.[5] This effect is thought to be mediated, at least in part, by its antagonism of the excitatory effects of acetylcholine (B1216132) on the cortex.[1]

-

Homeostatic Regulation of Sleep: The expression of mRNA encoding the precursor to cortistatin, preprocortistatin, exhibits a circadian rhythm and is upregulated following sleep deprivation, suggesting a role for CST-14 in the homeostatic regulation of sleep.[1][5]

Influence on Cognitive Functions

The impact of CST-14 on learning and memory is complex and appears to be dose-dependent and context-specific.

-

Impairment of Memory Consolidation: Some studies have shown that intracerebroventricular injections of CST-14 can impair long-term memory in passive avoidance tasks.[3][4] Overexpression of CST-14 in hippocampal neurons has been linked to deficits in long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

-

Neuroprotective and Cognitive-Enhancing Potential: In contrast, in pathological conditions such as sepsis-associated encephalopathy, CST-14 has demonstrated neuroprotective effects, reducing cognitive impairment by inhibiting microglial activation and blood-brain barrier disruption.[7][8]

Neuroprotective and Anti-inflammatory Roles

Emerging evidence highlights the significant neuroprotective and anti-inflammatory properties of CST-14 in the brain.

-

Anti-inflammatory Effects: CST-14 can modulate the inflammatory response in the brain by inhibiting the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the release of the anti-inflammatory cytokine IL-10.[4][7]

-

Neuroprotection in Disease Models: CST-14 has shown therapeutic potential in various models of central nervous system disorders, including neurodegenerative diseases and bacterial meningoencephalitis, by mitigating neuronal damage and inflammation.[7]

Data Presentation: Quantitative Effects of this compound

To facilitate a clear understanding of the potency and efficacy of CST-14, the following tables summarize key quantitative data from various studies.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Ligand | Species | Assay Type | IC50 / EC50 (nM) | Reference |

| Somatostatin Receptor 1 (sst₁) | This compound | Human | Radioligand Binding | 5 | [9][10] |

| Somatostatin Receptor 2 (sst₂) | This compound | Human | Radioligand Binding | 0.09 | [9][10] |

| Somatostatin Receptor 3 (sst₃) | This compound | Human | Radioligand Binding | 0.3 | [9][10] |

| Somatostatin Receptor 4 (sst₄) | This compound | Human | Radioligand Binding | 0.2 | [9][10] |

| Somatostatin Receptor 5 (sst₅) | This compound | Human | Radioligand Binding | 0.3 | [9][10] |

| Ghrelin Receptor (GHS-R1a) | This compound | Human | Radioligand Binding | Binds, but not SRIF-14 | [4][10] |

| MrgX2 Receptor | This compound | Human | Functional Assay (HEK293 cells) | 25 (EC50) | [9][10] |

Table 2: Physiological Effects of this compound in the Brain

| Physiological Parameter | Species | Administration Route | Dose | Observed Effect | Reference |

| Slow-Wave Sleep (SWS) | Rat | Intracerebroventricular | 100 ng | Significant increase in SWS duration during the first 2 hours post-injection. | [5] |

| Locomotor Activity | Mouse | Intracerebroventricular | 0.1, 0.5, 1 µg | Marked decrease in locomotor activity. | [4] |

| Memory Retention (Passive Avoidance) | Mouse | Intracerebroventricular | 0.5 - 5.0 µg | Impaired retention. | [3] |

| Antidepressant-like Effect (Forced Swim Test) | Mouse | Intracerebroventricular | 5 µg | Significant reduction in immobility time. | [11] |

| Anticonvulsant Effect (Pilocarpine-induced seizures) | Rat | Intrahippocampal | 0.1 - 1 µM | Significant decrease in seizure severity and duration. | [12] |

| Neuronal Firing Rate (CA1 Pyramidal Cells) | Rat | Iontophoretic application | Not specified | Decreased firing rate induced by NMDA pulses. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed to investigate the physiological functions of this compound in the brain.

Intracerebroventricular (ICV) Injection of this compound in Mice

This protocol is used to directly administer CST-14 into the cerebral ventricles, bypassing the blood-brain barrier, to study its central effects.

-

Materials:

-

This compound peptide

-

Sterile artificial cerebrospinal fluid (aCSF) or saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe with a fine-gauge needle

-

Surgical drill and instruments

-

-

Procedure:

-

Animal Preparation: Anesthetize the mouse and securely fix its head in the stereotaxic frame.

-

Surgical Site Preparation: Shave the fur over the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

-

Bregma Identification: Identify the bregma, the junction of the sagittal and coronal sutures.

-

Craniotomy: Using a surgical drill, create a small burr hole at the desired coordinates for lateral ventricle injection (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).

-

Injection: Slowly lower the Hamilton syringe needle to the target depth (e.g., 2.0-2.5 mm ventral from the skull surface). Infuse the desired volume of CST-14 solution (typically 1-5 µL) over several minutes.

-

Post-injection: Leave the needle in place for a few minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle.

-

Suturing and Recovery: Suture the incision and allow the mouse to recover on a heating pad. Monitor the animal until it regains full mobility.

-

Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This electrophysiological technique allows for the detailed study of how CST-14 modulates the electrical properties of individual neurons.

-

Materials:

-

Hippocampal brain slices (300-400 µm thick) from rodents.

-

Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal pipette solution containing a potassium-based salt (e.g., K-gluconate).

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with differential interference contrast (DIC) optics.

-

Glass micropipettes (3-7 MΩ resistance).

-

-

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices from a rodent brain and maintain them in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.

-

Cell Targeting: Identify a target neuron (e.g., a CA1 pyramidal neuron) using DIC optics.

-

Giga-seal Formation: Approach the neuron with a glass micropipette filled with internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, achieving electrical and diffusional access to the cell's interior.

-

Data Acquisition: Record neuronal activity in either voltage-clamp (to measure synaptic currents) or current-clamp (to measure membrane potential and action potentials) mode.

-

Drug Application: Perfuse the slice with aCSF containing a known concentration of CST-14 and record the changes in neuronal electrical properties.

-

Electroencephalography (EEG) Recording for Sleep Analysis in Rodents

This technique is used to monitor brain wave activity to assess the effects of CST-14 on sleep architecture.

-

Materials:

-

EEG recording system with amplifiers and data acquisition software.

-

Implantable EEG electrodes and a headmount.

-

Surgical instruments for electrode implantation.

-

Dental cement.

-

-

Procedure:

-

Electrode Implantation: Anesthetize the rodent and surgically implant EEG screw electrodes over specific cortical areas (e.g., frontal and parietal cortices). Implant electromyography (EMG) wire electrodes into the nuchal muscles to monitor muscle tone. Secure the electrodes and headmount to the skull with dental cement.

-

Recovery: Allow the animal to recover from surgery for at least one week.

-

Habituation: Habituate the animal to the recording chamber and tethered recording cable.

-

Baseline Recording: Record baseline EEG and EMG activity for at least 24 hours to establish a normal sleep-wake cycle.

-

CST-14 Administration: Administer CST-14 (e.g., via ICV injection) at a specific time point (e.g., the beginning of the light or dark phase).

-

Post-treatment Recording: Record EEG and EMG activity for at least 24 hours following CST-14 administration.

-

Data Analysis: Score the recorded data into different sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG characteristics. Quantify the duration and transitions of each state to determine the effect of CST-14 on sleep architecture.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's function and study.

Conclusion

This compound is a neuropeptide with a complex and multifaceted role in the brain. Its ability to modulate neuronal activity, regulate sleep, influence cognitive processes, and exert neuroprotective effects makes it a compelling target for further research and potential therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and researchers to delve deeper into the intricate functions of this enigmatic molecule. Future investigations will undoubtedly continue to unravel the full spectrum of this compound's physiological significance and its potential to be harnessed for the treatment of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. en-journal.org [en-journal.org]

- 4. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 6. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 7. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]

- 9. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ndineuroscience.com [ndineuroscience.com]

- 12. pharma.uzh.ch [pharma.uzh.ch]

The Role of Cortistatin-14 in the Regulation of Slow-Wave Sleep: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-14 (CST-14), a neuropeptide with significant structural homology to somatostatin (B550006), has emerged as a potent regulator of slow-wave sleep (SWS). This technical guide synthesizes the current understanding of CST-14's role in promoting SWS, detailing its effects on electroencephalogram (EEG) patterns, its molecular mechanisms of action, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a comprehensive overview for researchers and professionals in the field of sleep medicine and drug development.

Introduction

Slow-wave sleep, characterized by high-amplitude, low-frequency delta waves in the EEG, is crucial for memory consolidation, synaptic homeostasis, and overall physiological restoration.[1] The homeostatic regulation of SWS is a complex process involving various neurochemical systems.[2] this compound, a 14-amino acid cyclic neuropeptide, has been identified as a key endogenous factor that actively promotes and enhances the quality of SWS.[3] Unlike its structural analog somatostatin, which can have disruptive effects on sleep, CST-14 exhibits a distinct profile that makes it a subject of significant interest for its potential therapeutic applications in sleep disorders.[4][5]

Effects of this compound on Slow-Wave Sleep

Enhancement of EEG Synchronization and Slow-Wave Activity

Intracerebroventricular (ICV) administration of CST-14 has been shown to robustly enhance EEG synchronization, leading to a significant increase in deep SWS in animal models.[3] This effect is observed during both the active (dark) and inactive (light) periods, indicating a potent and consistent sleep-promoting action.[3] Specifically, CST-14 administration leads to an increase in slow-wave activity (SWA), which is a key measure of sleep intensity and homeostatic sleep drive.[3][6] The increase in SWA is most prominent in the initial hours following administration and is concentrated in the low-frequency delta band of the EEG spectrum.[6]

Quantitative Analysis of this compound's Effects on Sleep Parameters

The following table summarizes the key quantitative findings from a pivotal study investigating the effects of ICV administration of CST-14 on sleep architecture in rats.

| Parameter | Treatment Group | Result | Statistical Significance | Reference |

| Deep SWS Time | CST-14 (100 ng) vs. Saline | Significant increase during both light and dark periods | Not specified | [3] |

| Slow-Wave Activity (SWA) | CST-14 (100 ng) vs. Saline | Increase within deep SWS during the first 2 hours post-administration | Not specified | [3] |

| EEG Power (Delta Band) | CST-14 (100 ng & 1 µg) vs. Saline | Significant increase in the delta frequency band (0.25-4 Hz) | P < 0.05 | [6] |

| Preprocortistatin mRNA Levels | 24-h Sleep Deprivation vs. Control | Four-fold increase | Not specified | [3][6] |

| CST-positive cells co-expressing pERK1/2 | Sleep Deprivation vs. Control | Decrease from 13 ± 1.4% to 2.6 ± 0.5% | P < 0.001 | [6] |

Table 1: Summary of Quantitative Effects of this compound on Sleep and Related Biomarkers.

Molecular Mechanisms of Action

The sleep-promoting effects of this compound are mediated through its interaction with specific receptor systems in the brain.

Interaction with Somatostatin and Ghrelin Receptors

CST-14 exhibits high affinity for all five known somatostatin receptor subtypes (sst1-sst5).[7] However, its distinct effects on sleep compared to somatostatin suggest the involvement of other receptor systems or unique signaling pathways.[4][5] Notably, CST-14, but not somatostatin, is also a ligand for the ghrelin receptor (GHS-R1a).[4][8][9] While the precise contribution of ghrelin receptor activation to SWS regulation by CST-14 is still under investigation, it represents a key area of divergence from somatostatin's activity.[10][11]

Signaling Pathways

The intracellular signaling pathways activated by CST-14 in the context of sleep regulation are not yet fully elucidated. However, evidence points towards the involvement of GABAergic interneurons in the cerebral cortex and hippocampus, where cortistatin is expressed.[11] The decrease in phosphorylated ERK1/2 (pERK1/2) in CST-positive cells following sleep deprivation suggests a potential role for the MAPK signaling pathway in the homeostatic response to sleep loss.[3][6]

Caption: Proposed signaling pathway of this compound in promoting slow-wave sleep.

Experimental Protocols

The following sections detail the methodologies employed in key studies to investigate the role of this compound in SWS regulation.

Animal Models and Surgical Procedures

-

Animals: Adult male Sprague-Dawley or C57Bl/6 mice are commonly used.[3][10] Animals are housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.

-

Surgical Implantation: For EEG and EMG recordings, animals are anesthetized and stereotaxically implanted with electrodes.

-

EEG Electrodes: Stainless steel screws are typically placed over the frontal and parietal cortices.

-

EMG Electrodes: Teflon-coated stainless steel wires are inserted into the nuchal muscles.

-

Guide Cannula: A guide cannula is implanted into the lateral ventricle for intracerebroventricular (ICV) injections.

-

-

Recovery: Animals are allowed a recovery period of at least one week post-surgery before any experimental procedures.

Drug Administration

-

This compound: CST-14 is dissolved in sterile saline.

-

Intracerebroventricular (ICV) Injection: A microinjection pump is used to deliver a specific volume of the CST-14 solution or vehicle (saline) into the lateral ventricle via the implanted cannula.[6] Common doses range from 100 ng to 1 µg.[6]

EEG and EMG Recording and Analysis

-

Recording: Continuous EEG and EMG recordings are performed for several hours or days.[12] The signals are amplified, filtered, and digitized for computer analysis.

-

Sleep Scoring: Vigilance states (wakefulness, NREM sleep, REM sleep) are scored manually or automatically in epochs (e.g., 10 seconds) based on the EEG and EMG patterns. SWS is often categorized as a sub-stage of NREM sleep characterized by high-amplitude delta waves.

-

Spectral Analysis: The EEG power spectrum is calculated using Fast Fourier Transform (FFT) for specific frequency bands, particularly the delta band (0.5-4 Hz) to quantify SWA.[1]

References

- 1. Regulation and Functional Correlates of Slow Wave Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two features of sleep slow waves: homeostatic and reactive aspects – from long term to instant sleep homeostasis – Sleep and Chronobiology Research Group [semmelweis.hu]

- 3. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Somatostatin impairs sleep in elderly human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brain-gut communication: cortistatin, somatostatin and ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combining behavior and EEG analysis for exploration of dynamic effects of ADHD treatment in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of Endogenous Cortistatin-14

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the neuropeptide Cortistatin-14 (CST-14), detailing its mechanisms of action, signaling pathways, and therapeutic potential as an endogenous anti-inflammatory agent. The information is supported by quantitative data from various preclinical models and detailed experimental protocols.

Introduction: this compound as an Endogenous Immunomodulator

Cortistatin (CST) is a cyclic neuropeptide structurally related to somatostatin (B550006) (SST), first identified in the cerebral cortex.[1] Its biologically active form, this compound, has emerged as a potent endogenous anti-inflammatory factor, produced by and acting on immune cells.[1][2] Unlike SST, CST exhibits a broader range of receptor interactions, granting it superior potency in reducing inflammation.[1][3] A growing body of evidence demonstrates CST-14's protective effects in numerous experimental models of inflammatory and autoimmune disorders, including sepsis, inflammatory bowel disease, rheumatoid arthritis, and myocarditis.[4][5] Its therapeutic actions are multifaceted, involving the inhibition of pro-inflammatory mediators, deactivation of immune cells, and induction of immune tolerance.[6] This guide synthesizes the current understanding of CST-14's anti-inflammatory properties.

Mechanisms of Anti-inflammatory Action

CST-14 exerts its immunomodulatory effects through several key mechanisms:

-

Downregulation of Pro-inflammatory Mediators: CST-14 significantly inhibits the production and expression of a wide spectrum of pro-inflammatory cytokines and chemokines. In activated macrophages, it reduces the secretion of TNF-α, IL-1β, IL-6, and IL-12.[1][7] This inhibitory action extends to various disease models, where CST-14 decreases local and systemic levels of these mediators.[1][2]

-

Upregulation of Anti-inflammatory Cytokines: The peptide stimulates the release of the anti-inflammatory cytokine IL-10 by immune cells, which plays a crucial role in resolving inflammation and restoring immune homeostasis.[2][3][7]

-

Deactivation of Immune Cells: CST-14 directly deactivates key inflammatory cells, particularly macrophages.[1] Macrophages isolated from endotoxemic mice treated with CST-14 show a reduced capacity to produce inflammatory mediators ex vivo.[1] This suggests that beyond simply reducing inflammatory cell infiltration, CST-14 modulates the functional state of these cells.[8]

-

Inhibition of Leukocyte Recruitment: By decreasing the levels of chemokines such as MIP-2 (a neutrophil chemoattractant) and RANTES (a monocyte/macrophage chemoattractant), CST-14 reduces the infiltration of inflammatory cells into target organs during an inflammatory response.[1][6]

Signaling Pathways

The anti-inflammatory effects of CST-14 are mediated through a complex interplay of multiple receptor systems. Unlike somatostatin, which binds exclusively to somatostatin receptors (sst), CST-14 also interacts with the ghrelin receptor (GHSR1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[8][9][10] This receptor promiscuity is believed to be the basis for its superior anti-inflammatory potency.[1][3]

Somatostatin and Ghrelin Receptor-Mediated Anti-inflammatory Signaling

The primary anti-inflammatory actions of CST-14 are exerted through somatostatin receptors (sst) and the ghrelin receptor (GHSR1a).[3][8] Activation of these G protein-coupled receptors on immune cells like macrophages and T-cells triggers downstream signaling cascades that suppress inflammatory responses. One of the key pathways implicated is the inhibition of Nuclear Factor-kappa B (NF-κB), a central transcription factor for pro-inflammatory genes.[11] Antagonists for both sst and ghrelin receptors can partially reverse the inhibitory effects of CST-14 on cytokine production, confirming the involvement of both receptor systems.[1][8]

References

- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The neuropeptide cortistatin attenuates experimental autoimmune myocarditis via inhibition of cardiomyogenic T cell‐driven inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans [iris.unito.it]

- 11. Cortistatin protects against inflammatory airway diseases through curbing CCL2 and antagonizing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Cortistatin-14: A Technical Guide for Preclinical Research

An In-depth Examination of the Mechanisms and Therapeutic Efficacy of Cortistatin-14 in Neurological Disease Models

This compound (CST-14), a cyclic neuropeptide with structural similarities to somatostatin (B550006), has emerged as a promising therapeutic candidate for a range of neurological disorders. Exhibiting potent anti-inflammatory and immunomodulatory properties, CST-14 has demonstrated significant neuroprotective effects in various preclinical models. This technical guide provides a comprehensive overview of the current state of research, focusing on quantitative outcomes, detailed experimental protocols, and the underlying signaling pathways, to support further investigation and drug development efforts in this area.

I. Quantitative Efficacy of this compound in Preclinical Models

The neuroprotective effects of this compound have been quantified across several models of neurological disease, including ischemic stroke, sepsis-associated encephalopathy, Parkinson's disease, and epilepsy. The following tables summarize the key findings and provide a comparative look at its efficacy.

Table 1: Ischemic Stroke Models

| Preclinical Model | Animal | CST-14 Dosage & Administration | Key Quantitative Outcomes | Reference |

| Middle Cerebral Artery Occlusion (MCAO) | Male C57BL/6J Mice | 115 μg/kg, intraperitoneal, 24h post-MCAO | - Reduced area of neuronal damage in cortex and striatum.[1] - Modulation of glial reactivity and astrocytic scar formation.[1][2] - Facilitated blood-brain barrier recovery.[1][2] - Increased vessel diameter.[3] | [1][2][3] |

Table 2: Sepsis-Associated Encephalopathy (SAE) Models

| Preclinical Model | Animal | CST-14 Dosage & Administration | Key Quantitative Outcomes | Reference |

| Cecal Ligation and Puncture (CLP) | Mice | 100-500 μg/kg, intraperitoneal | - Dose-dependent improvement in overall survival. - Significant decrease in serum and brain levels of IL-1β, IL-6, TNF-α, and IFN-γ.[4] - Alleviation of blood-brain barrier disruption. - Inhibition of microglial activation. | [5][4] |

Table 3: Parkinson's Disease Models

| Preclinical Model | Animal | CST-14 Dosage & Administration | Key Quantitative Outcomes | Reference |

| MPTP-induced Neurotoxicity | Male C57BL/6 Mice | Intraperitoneal, for 7 consecutive days | - Mitigated loss of dopaminergic neurons in the substantia nigra and striatum.[6][7] - Significantly prevented the exacerbated expression of TNF-α and IL-1β in the substantia nigra and striatum.[6] - Reduced activation of glial cells (astrogliosis and microgliosis).[6][7] | [6][7] |

Table 4: Epilepsy and Excitotoxicity Models

| Preclinical Model | Animal | CST-14 Dosage & Administration | Key Quantitative Outcomes | Reference |

| Pilocarpine-induced Seizures | Rats | 1 and 10 μM, intrahippocampal perfusion | - Abolished full-blown seizures.[8] - Significantly lower total seizure severity score compared to control.[8] | [8] |

| Pilocarpine-induced Seizures | Mice | 0.1-1 μM, intrahippocampal | - Significant decrease in seizure duration.[8][9] | [8][9] |

| Kainate-induced Neurotoxicity | Rats | 1 and 10 nmol, intracerebroventricular, 10 min before kainic acid | - Attenuated seizure activity.[10] - Inhibited the marked loss of neurons in the cortex and hippocampus.[10] - Reduced the stimulated release of 3H-d-aspartate from hippocampal slices.[10] | [10] |

II. Key Experimental Protocols

The following sections detail the methodologies employed in the cited preclinical studies.

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

-

Surgical Procedure: Anesthesia is induced with isoflurane (B1672236) (1.5-2% in 70% N2O/30% O2).[1][11] Cerebral ischemia is induced by transiently occluding the middle cerebral artery.[1]

-

CST-14 Administration: Lyophilized Cortistatin is dissolved in distilled water.[11] A single dose is administered intraperitoneally at 24 hours post-stroke.[1][2]

-

Assessment of Neuroprotection:

-

Neuronal Damage: Assessed by MAP-2 neuronal staining and Cresyl Violet (CV) staining to quantify the area of neuronal loss in the cortex and striatum.[1]

-

Glial Response: Analyzed through immunohistochemistry for markers like GFAP (astrocytes) and Iba1 (microglia). Morphological parameters of astrocytes are quantified using Fractal Analysis.[1][6]

-

Blood-Brain Barrier Integrity: Evaluated by measuring Evans Blue dye extravasation.[5]

-

Gene Expression: Levels of inflammatory cytokines and other relevant genes are quantified in brain hemispheres by real-time qPCR.[1]

-

Sepsis-Associated Encephalopathy Model: Cecal Ligation and Puncture (CLP)

-

Animal Model: Mice housed in a specific pathogen-free (SPF) facility.[5]

-

Surgical Procedure: A mouse model of sepsis is induced using the cecal ligation and puncture (CLP) method.[5]

-

CST-14 Administration: Various doses (100–500 μg/kg) are administered via intraperitoneal injection.[5]

-

Assessment of Neuroprotection:

-

Survival and Behavior: Overall survival is monitored. Behavioral performance is assessed using tests like the Open Field Test (OFT), Elevated Plus Maze Test (EPMT), and Tail Suspension Test (TST).[5][4]

-

Inflammatory Cytokines: Levels of IL-1β, IL-6, TNF-α, and IFN-γ are measured in both serum and brain tissue using appropriate immunoassays.[5]

-

BBB Disruption: Assessed using Evans Blue staining and transmission electron microscopy to examine the ultrastructure of endothelial cells and tight junctions.[5]

-

Microglial Activation: Quantified by immunohistochemical analysis of microglial markers in the brain.[5]

-

Parkinson's Disease Model: MPTP-induced Neurotoxicity

-

Animal Model: Male C57BL/6 mice (12 weeks old).[7]

-

Induction of Neurotoxicity: Mice are administered with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 4 i.p. injections of 20 mg/kg at 2-hour intervals).[7]

-

CST-14 Administration: Cortistatin is administered intraperitoneally for seven consecutive days.[7]

-

Assessment of Neuroprotection:

-

Dopaminergic Neuron Loss: Quantified through immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.[6]

-

Glial Activation: Assessed by measuring the area and intensity of Iba1 (microglia) and GFAP (astrocytes) staining.[6]

-

Inflammatory Gene Expression: mRNA levels of TNF-α and IL-1β are measured in the substantia nigra and striatum via qPCR at different time points post-MPTP administration.[6][7]

-

Motor Function: Locomotor activity is evaluated to assess functional recovery.[7]

-

Epilepsy Models: Pilocarpine (B147212) and Kainic Acid

-

Animal Models: Rats and C57Bl/6 mice.[8]

-

Induction of Seizures:

-

CST-14 Administration:

-

Assessment of Anticonvulsant and Neuroprotective Effects:

-

Seizure Severity: Seizure activity is monitored and quantified using electroencephalographic (EEG) recordings and behavioral scoring (e.g., Total Seizure Severity Score - TSSS).[8]

-

Neuronal Loss: Neuronal damage in the cortex and hippocampus is assessed three days after seizure induction using histological techniques.[10]

-

Neurotransmitter Release: The effect of CST-14 on the release of excitatory neurotransmitters (e.g., 3H-d-aspartate) is measured in hippocampal slices.[10]

-

III. Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are pleiotropic, involving the modulation of multiple signaling pathways. The primary mechanisms identified are its potent anti-inflammatory and immunomodulatory actions, as well as direct effects on neuronal excitability.

Anti-Inflammatory and Immunomodulatory Pathway

CST-14 exerts a profound anti-inflammatory effect by suppressing the activation of microglia, the resident immune cells of the central nervous system. This leads to a significant reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This mechanism is central to its protective effects in models of sepsis, stroke, and Parkinson's disease.[1][5][6]

Receptor-Mediated Anticonvulsant Pathway

CST-14 shares receptors with somatostatin, and its anticonvulsant effects are mediated through specific somatostatin receptor subtypes. Studies have shown the involvement of sst2 and sst3 receptors in its ability to suppress seizure activity.[8][9] One proposed downstream effect is the reduction of excitatory neurotransmitter release.[10] Interestingly, the ghrelin receptor, another target of CST-14, does not appear to be involved in its anticonvulsant actions.[8][9]

Experimental Workflow for Preclinical Evaluation

The evaluation of this compound's neuroprotective effects typically follows a standardized workflow, from the induction of the neurological disease model to the multi-level assessment of outcomes.

IV. Conclusion and Future Directions

The data from preclinical models strongly support the neuroprotective potential of this compound across a spectrum of neurological disorders characterized by neuroinflammation and neuronal damage. Its ability to modulate glial activation and reduce inflammatory cascades, in addition to its direct effects on neuronal excitability, makes it a compelling multi-modal therapeutic candidate.

Future research should focus on elucidating the precise downstream signaling pathways activated by CST-14 binding to somatostatin receptors in the context of neuroprotection. Further studies are also warranted to explore the therapeutic window, optimal dosing, and long-term effects of CST-14 treatment in chronic models of neurodegeneration. The translation of these promising preclinical findings into clinical applications will require rigorous investigation into the pharmacokinetics, safety profile, and delivery methods suitable for human use.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Cortistatin exerts an immunomodulatory and neuroprotective role in a preclinical model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cortistatin as a Novel Multimodal Therapy for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digibug.ugr.es [digibug.ugr.es]

Endogenous Ligands for Cortistatin-14 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural homology to somatostatin-14 (SST-14). Despite this similarity, CST-14 exhibits a unique pharmacological profile, binding to a broader range of receptors and eliciting distinct physiological effects. This technical guide provides an in-depth overview of the endogenous ligands for this compound receptors, focusing on quantitative binding data, detailed experimental protocols for characterization, and the associated signaling pathways.

Endogenous Ligands and Receptor Binding Affinities

This compound is itself an endogenous ligand. It primarily interacts with three classes of G protein-coupled receptors (GPCRs): the five somatostatin (B550006) receptor subtypes (sst1–5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MRGPRX2). The binding affinities of CST-14 for these receptors are summarized in the table below.

| Receptor | Ligand | Assay Type | Species | Cell Line | Quantitative Value | Unit | Reference |

| sst1 | This compound | Inhibition of [125I]-Somatostatin-14 binding | Human | CHO | 5 | IC50 (nM) | [1] |

| sst2 | This compound | Inhibition of [125I]-Somatostatin-14 binding | Human | CHO | 0.09 | IC50 (nM) | [1] |

| sst3 | This compound | Inhibition of [125I]-Somatostatin-14 binding | Human | CHO | 0.3 | IC50 (nM) | [1] |

| sst4 | This compound | Inhibition of [125I]-Somatostatin-14 binding | Human | CHO | 0.2 | IC50 (nM) | [1] |

| sst5 | This compound | Inhibition of [125I]-Somatostatin-14 binding | Human | CHO | 0.3 | IC50 (nM) | [1] |

| MRGPRX2 | This compound | Calcium Mobilization | Human | HEK293 | 25 | EC50 (nM) | [1] |

| GHS-R1a | This compound | Functional Assays | Human | Pituitary | Binds to the receptor | - | [2][3] |

Signaling Pathways

The activation of sst, GHS-R1a, and MRGPRX2 receptors by this compound initiates distinct intracellular signaling cascades.

Somatostatin Receptors (sst1-5)

All five somatostatin receptor subtypes are coupled to pertussis toxin-sensitive inhibitory G proteins (Gαi/o).[4] Upon activation by CST-14, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including the activation of protein tyrosine phosphatases and the modulation of mitogen-activated protein kinase (MAPK) pathways.[5]

This compound signaling through somatostatin receptors.

Ghrelin Receptor (GHS-R1a)

The ghrelin receptor primarily signals through Gαq and Gα12/13 proteins. Activation by CST-14 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gα12/13 pathway can activate the RhoA kinase pathway. GHS-R1a can also couple to Gαi/o.

This compound signaling through the ghrelin receptor.

Mas-related G protein-coupled Receptor member X2 (MRGPRX2)

MRGPRX2 is known to couple to both Gαi and Gαq proteins.[6] The Gαq pathway activation leads to a robust increase in intracellular calcium via the PLC-IP3 pathway. The Gαi pathway can lead to the inhibition of adenylyl cyclase.

References

Cortistatin-14 signaling pathways in different cell types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1][2] It is expressed predominantly in the cortex and hippocampus and is involved in a variety of physiological processes, including sleep regulation, neuronal activity, and immune responses.[1][2][3] CST-14 exerts its biological effects by binding to all five somatostatin (B550006) receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor MrgX2.[1][4][5] This promiscuity in receptor binding leads to the activation of diverse and cell-type-specific signaling pathways, making CST-14 a molecule of great interest for therapeutic development. This guide provides an in-depth overview of the core signaling pathways modulated by CST-14 in different cell types, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data: Receptor Binding and Functional Potency

The biological activity of this compound is initiated by its binding to various G protein-coupled receptors. The affinity and potency of these interactions have been quantified in various studies, and the key data are summarized in the tables below.

Table 1: this compound Receptor Binding Affinities

| Receptor | Cell Type/System | Parameter | Value (nM) | Reference |

| sst1 | Recombinant | IC50 | 5 | [1] |

| sst2 | Recombinant | IC50 | 0.09 | [1] |

| sst3 | Recombinant | IC50 | 0.3 | [1] |

| sst4 | Recombinant | IC50 | 0.2 | [1] |

| sst5 | Recombinant | IC50 | 0.3 | [1] |

Table 2: this compound Functional Potency

| Receptor | Cell Type | Parameter | Value (nM) | Reference |

| MrgX2 | HEK293 cells | EC50 | 25 | [1] |

Core Signaling Pathways of this compound

This compound activates multiple signaling cascades depending on the receptor subtype expressed in a given cell type and the G proteins to which these receptors couple. The major pathways include the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Upon binding to somatostatin receptors (primarily sst2, sst3, and sst5), which are coupled to inhibitory G proteins (Gi/o), CST-14 leads to the inhibition of adenylyl cyclase.[6] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels subsequently lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets involved in processes such as cell proliferation and hormone secretion.[7][8]

References

- 1. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of cortistatin in the human immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

Cellular Localization of Cortistatin-14 in the Hippocampus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of Cortistatin-14 (CST-14) within the hippocampus. It details the specific neuronal populations expressing this neuropeptide, summarizes quantitative data on its distribution, outlines relevant experimental methodologies, and illustrates its key signaling pathways.

Introduction to this compound

This compound (CST-14) is a neuropeptide predominantly found in the cerebral cortex and hippocampus.[1][2][3] Structurally similar to somatostatin (B550006) (SST), CST-14 binds to all five somatostatin receptors (sst1-5) as well as the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor MrgX2.[4] In the hippocampus, CST-14 plays a crucial role in modulating neuronal activity, exhibiting functions such as the inhibition of pyramidal cell firing and involvement in processes like memory, seizure activity, and mood regulation.[2][5][6] Its co-existence with GABA, the primary inhibitory neurotransmitter in the brain, underscores its significance in regulating hippocampal circuitry.[2][3]

Cellular Localization in Hippocampal Subfields

CST-14 is exclusively expressed in a specific subset of GABAergic interneurons within the hippocampus.[7] These interneurons are distributed across various hippocampal subfields, including the CA1, CA3, and the dentate gyrus (DG). The expression of CST-14 often overlaps with other key interneuron markers, primarily somatostatin (SST) and to a lesser extent, parvalbumin (PV).[7][8]

Colocalization with Interneuron Markers

Studies using double in situ hybridization and immunocytochemistry have confirmed that all CST-14-positive cells are also positive for GAD65 or GAD67 mRNA, unequivocally identifying them as GABAergic.[7] A significant portion of these CST-14 expressing neurons also contains other established interneuron markers:

-

Somatostatin (SST): There is a notable overlap between CST-14 and SST-expressing interneurons. In the CA1 field of the hippocampus, approximately 58% of CST-14 positive cells are also immunoreactive for SST.[7] However, these double-labeled cells represent only about 30% of the total SST-positive population, indicating that CST-14 is present in a distinct subpopulation of SST interneurons.[7]

-

Parvalbumin (PV): A significant percentage of CST-14-positive neurons also co-express parvalbumin.[7][8]

-

Other Markers: No significant colocalization has been observed between CST-14 and other interneuron markers such as calretinin, cholecystokinin (B1591339) (CCK), or vasoactive intestinal peptide (VIP).[7][8]

Quantitative Data Presentation

The following tables summarize the quantitative analysis of CST-14 co-expression with parvalbumin and somatostatin in the mouse hippocampus.

| Hippocampal Region | Percentage of PV-IR Neurons also Expressing SS-LIR | Percentage of SS-LIR Neurons also Expressing PV-IR |

| CA1 | ~10% | ~10% |

| CA3 | 15-30% | 15-30% |

| Dentate Gyrus (DG) | 0-5% | 0-5% |

| Total Hippocampus | 10-20% | 10-20% |

| Data adapted from a quantitative analysis of parvalbumin (PV) and somatostatin (SS) colocalization.[9] CST-14 is known to be expressed in a subset of these co-localizing interneurons. |

| Laminar Distribution in CA1 | Percentage of PV-IR Neurons also Expressing SS-LIR |

| Stratum Oriens (SO) | ~25% |

| Data indicates a higher proportion of co-localization in specific layers of the CA1 region.[9] |

| Laminar Distribution in CA3 | Percentage of PV-IR Neurons also Expressing SS-LIR |

| Stratum Oriens (SO) | ~50% |

| Stratum Radiatum (SR) | 30-45% |

| Data highlights the laminar preference of PV and SS co-expressing neurons in the CA3 region.[9] |

Experimental Protocols

The cellular localization of CST-14 in the hippocampus is primarily determined using immunohistochemistry (IHC) and in situ hybridization (ISH). Below are generalized protocols that can be adapted for the specific detection of CST-14.

Immunohistochemistry (IHC) for this compound

This protocol outlines the basic steps for fluorescent IHC on free-floating mouse brain sections.

Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

-

Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or vibrating microtome.

-

Store free-floating sections in a cryoprotectant solution at -20°C until use.

Staining Procedure:

-

Wash sections three times in PBS for 10 minutes each.

-

Permeabilize and block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal donkey serum) for 1-2 hours at room temperature.

-

Incubate sections with the primary antibody against this compound, diluted in the blocking solution, for 24-48 hours at 4°C. For double labeling, primary antibodies against other markers (e.g., parvalbumin, somatostatin) from different species should be added simultaneously.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with appropriate species-specific secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488, 594) diluted in the blocking solution for 2 hours at room temperature in the dark.

-

Wash sections three times in PBS for 10 minutes each in the dark.

-

Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize and capture images using a confocal microscope.

In Situ Hybridization (ISH) for this compound mRNA

This protocol provides a general workflow for detecting CST-14 mRNA in brain tissue sections.

Probe Preparation:

-

Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense riboprobe specific for this compound mRNA from a linearized plasmid template using in vitro transcription.

Tissue Preparation:

-

Prepare brain tissue sections as described for IHC (steps 1-4).

-

Mount sections onto positively charged slides and allow them to air dry.

Hybridization and Detection:

-

Post-fix sections in 4% PFA and treat with proteinase K to improve probe penetration.

-

Prehybridize sections in a hybridization buffer.

-

Hybridize sections with the DIG-labeled CST-14 probe overnight at 65°C in a humidified chamber.